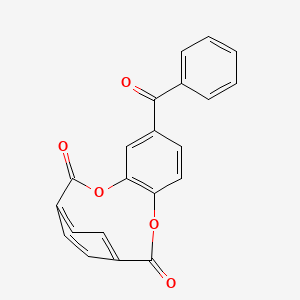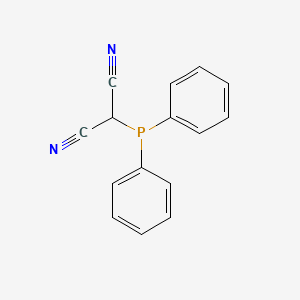
(Diphenylphosphanyl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diphenylphosphanyl)propanedinitrile is an organophosphorus compound that features a diphenylphosphanyl group attached to a propanedinitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphanyl)propanedinitrile typically involves the reaction of diphenylphosphine with a suitable nitrile compound. One common method is the reaction of diphenylphosphine with propanedinitrile under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack of the phosphine on the nitrile group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Diphenylphosphanyl)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The diphenylphosphanyl group can participate in substitution reactions, particularly in the presence of electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
(Diphenylphosphanyl)propanedinitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (Diphenylphosphanyl)propanedinitrile involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, carbonylation, and cross-coupling . The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(diphenylphosphino)propane: This compound is similar in structure but features a different backbone, leading to variations in its reactivity and applications.
Diphenylphosphine: While structurally simpler, diphenylphosphine shares some reactivity patterns with (Diphenylphosphanyl)propanedinitrile.
Uniqueness
This compound is unique due to the presence of both the diphenylphosphanyl and nitrile groups, which confer distinct reactivity and coordination properties. This dual functionality makes it a versatile ligand and a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
565238-27-9 |
|---|---|
Molekularformel |
C15H11N2P |
Molekulargewicht |
250.23 g/mol |
IUPAC-Name |
2-diphenylphosphanylpropanedinitrile |
InChI |
InChI=1S/C15H11N2P/c16-11-15(12-17)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H |
InChI-Schlüssel |
ZLENVEANHOUUNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


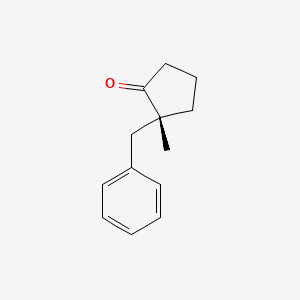
![1-[(4-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14218974.png)
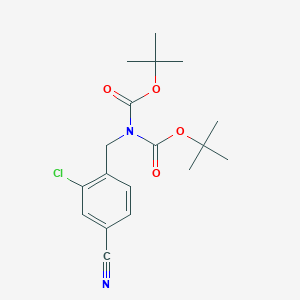

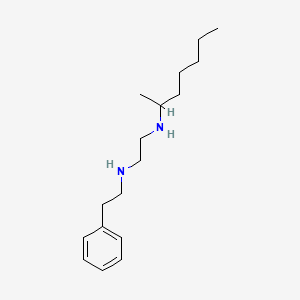
![Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B14219001.png)
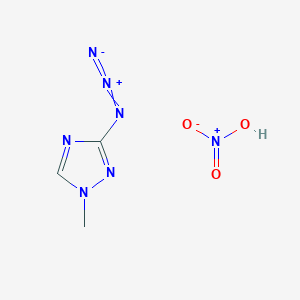
![1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol](/img/structure/B14219011.png)
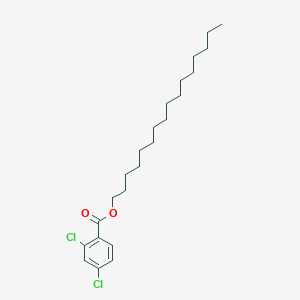
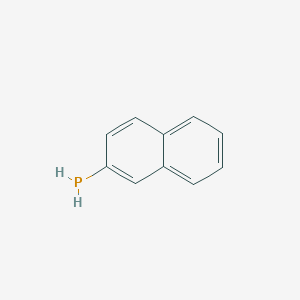
![{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine](/img/structure/B14219028.png)
![6-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]hexan-1-OL](/img/structure/B14219029.png)
![1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14219032.png)
